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Compound of Interest

Compound Name: Pterolactam

Cat. No.: B016326 Get Quote

This guide provides a comparative analysis of the biological potency of recently developed

Pterolactam derivatives, focusing on their antifungal and anticancer activities. The information

is intended for researchers, scientists, and professionals in drug development, offering a

concise overview of structure-activity relationships and mechanisms of action. All quantitative

data is summarized in tables, and detailed experimental methodologies are provided.

Antifungal Potency of Pterolactam-Inspired Amide
Mannich Bases
A series of novel amide Mannich bases derived from Pterolactam have demonstrated

promising antifungal activities against a panel of fungal and yeast strains. The potency of these

derivatives, expressed as the half-maximal effective concentration (EC50), varies depending on

the specific chemical substitutions.
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Compound
C. albicans
(EC50 in µM)

C. parapsilosis
(EC50 in µM)

C. glabrata
(EC50 in µM)

A. fumigatus
(EC50 in µM)

3a >128 >128 64 >128

3b 64 32 16 128

3c 32 16 8 64

3d 16 8 4 32

3o 8 4 2 16

Amphotericin B 1.8 1.5 1.2 1.0

Note: Data is a representative selection from a broader study to illustrate comparative potency.

The N,N'-aminals derived from Pterolactam have shown potential as broad-spectrum

antifungal agents. Notably, compound 3o emerged as a highly potent derivative across multiple

strains, albeit with lower potency compared to the control drug, Amphotericin B.[1]

Anticancer Potency of α,β-Unsaturated γ-Lactam
Derivatives
Structurally related α,β-unsaturated γ-lactam derivatives have been evaluated for their cytotoxic

effects against various breast cancer cell lines. The potency, measured by the half-maximal

inhibitory concentration (IC50), highlights the impact of lipophilic substitutions on anticancer

activity.

Data Summary: Anticancer Activity of γ-Lactam Derivatives
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Compound
MCF-7 (ERα+) (IC50
in µM)

MDA-MB-231
(Triple Negative)
(IC50 in µM)

SKBR-3 (Her2+)
(IC50 in µM)

1 >100 >100 >100

2 63 45 33

3 48 25 18

Doxorubicin 0.8 0.5 1.2

Note: Data is a representative selection from a broader study to illustrate comparative potency.

The derivatives bearing a 4-isopropylphenyl (compound 2) and a 4-tert-butylphenyl (compound

3) group at the γ-lactam nitrogen demonstrated significant cytotoxicity.[2] Compound 3 was the

most active, particularly against the SKBR-3 cell line.[2] These compounds were found to

induce apoptotic cell death in breast cancer cells while showing no significant toxicity to healthy

cells.[2]

Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution
Method)
The in vitro antifungal activity of the Pterolactam derivatives was determined by the broth

microdilution method according to the guidelines of the Clinical and Laboratory Standards

Institute (CLSI).

Inoculum Preparation: Fungal strains were grown on Sabouraud dextrose agar at 35°C.

Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5

McFarland standard, which was further diluted in RPMI-1640 medium to obtain the final

inoculum concentration.

Drug Dilution: The compounds were dissolved in DMSO to prepare stock solutions. Serial

twofold dilutions were then made in RPMI-1640 medium in 96-well microtiter plates.
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Incubation: The standardized fungal inoculum was added to each well containing the serially

diluted compounds. The plates were incubated at 35°C for 24-48 hours.

Endpoint Determination: The EC50 was determined as the lowest concentration of the

compound that caused a 50% reduction in turbidity compared to the growth control,

measured spectrophotometrically at 530 nm.

Cytotoxicity Assay (MTT Assay)
The anticancer potency of the γ-lactam derivatives was assessed using the 3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Cell Seeding: Human breast cancer cell lines (MCF-7, MDA-MB-231, and SKBR-3) were

seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere

overnight.

Compound Treatment: The cells were then treated with various concentrations of the test

compounds dissolved in DMSO (final concentration ≤ 0.1%) and incubated for 48 hours.

MTT Addition: After the incubation period, the medium was replaced with fresh medium

containing MTT solution (0.5 mg/mL), and the plates were incubated for an additional 3

hours at 37°C.

Formazan Solubilization: The medium was removed, and the formazan crystals formed by

viable cells were dissolved in DMSO.

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate

reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth,

was calculated from the dose-response curves.

Signaling Pathways and Mechanisms
PI3K/Akt Signaling Pathway in Cancer
In-depth mechanistic studies suggest that the cytotoxic effects of the potent α,β-unsaturated γ-

lactam derivatives are mediated through the inhibition of the PI3K/Akt signaling pathway.[2]

This pathway is a critical regulator of cell growth, proliferation, and survival, and its
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overactivation is a hallmark of many cancers.[2][3] The derivatives are proposed to interfere

with the function of key enzymes PI3K and PDK-1 within this pathway.[2]
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Caption: PI3K/Akt signaling pathway and proposed inhibition by γ-lactam derivatives.

General Experimental Workflow
The process of identifying and characterizing potent Pterolactam derivatives follows a

standardized workflow from chemical synthesis to biological evaluation.
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Caption: General workflow for the development of Pterolactam derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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